molecular formula C20H22BrNO4 B11101953 (1R,9aR)-octahydro-2H-quinolizin-1-ylmethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

(1R,9aR)-octahydro-2H-quinolizin-1-ylmethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B11101953
M. Wt: 420.3 g/mol
InChI Key: AITKOWBLVUPZPO-SUMWQHHRSA-N
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Description

(1R,9AR)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL 6-BROMO-2-OXO-2H-CHROMENE-3-CARBOXYLATE is a complex organic compound that features a quinolizidine core and a chromene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,9AR)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL 6-BROMO-2-OXO-2H-CHROMENE-3-CARBOXYLATE typically involves multiple steps. The starting materials often include quinolizidine derivatives and chromene precursors. The reaction conditions may involve:

    Catalysts: Transition metal catalysts such as palladium or copper.

    Solvents: Organic solvents like dichloromethane or ethanol.

    Temperature: Reactions are often carried out at elevated temperatures ranging from 50°C to 150°C.

    Time: Reaction times can vary from a few hours to several days depending on the specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,9AR)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL 6-BROMO-2-OXO-2H-CHROMENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation or alkylation reactions using reagents like bromine or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizidine N-oxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, (1R,9AR)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL 6-BROMO-2-OXO-2H-CHROMENE-3-CARBOXYLATE is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for creating high-performance materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,9AR)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL 6-BROMO-2-OXO-2H-CHROMENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • (1R,9aR)-Octahydro-2H-quinolizine-1-carboxylic acid hydrochloride
  • 6-Methyl-7-(2-oxo-2-phenyl-ethoxy)-2,3-dihydro-1H-cyclopenta©chromen-4-one

Uniqueness

Compared to similar compounds, (1R,9AR)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL 6-BROMO-2-OXO-2H-CHROMENE-3-CARBOXYLATE stands out due to its unique combination of a quinolizidine core and a chromene moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H22BrNO4

Molecular Weight

420.3 g/mol

IUPAC Name

[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl 6-bromo-2-oxochromene-3-carboxylate

InChI

InChI=1S/C20H22BrNO4/c21-15-6-7-18-14(10-15)11-16(20(24)26-18)19(23)25-12-13-4-3-9-22-8-2-1-5-17(13)22/h6-7,10-11,13,17H,1-5,8-9,12H2/t13-,17+/m0/s1

InChI Key

AITKOWBLVUPZPO-SUMWQHHRSA-N

Isomeric SMILES

C1CCN2CCC[C@H]([C@H]2C1)COC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O

Canonical SMILES

C1CCN2CCCC(C2C1)COC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O

Origin of Product

United States

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